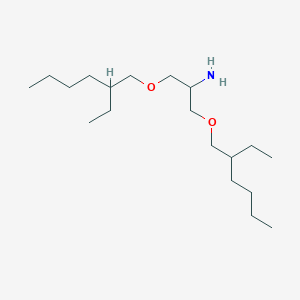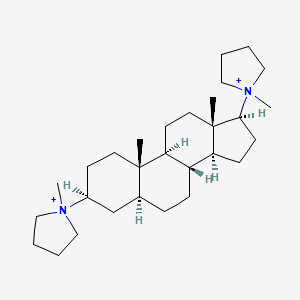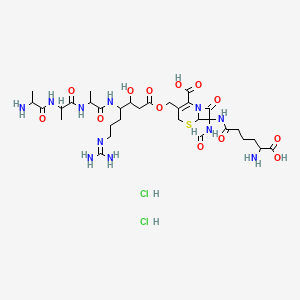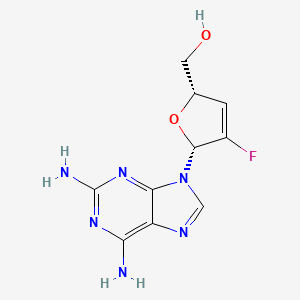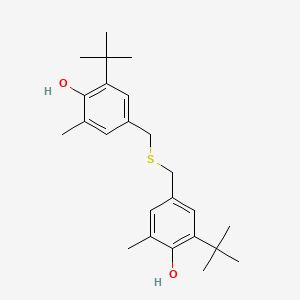
Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide is an organic compound with the molecular formula C24H34O2S. It is known for its antioxidant properties and is used in various industrial applications. The compound consists of two 3-tert-butyl-4-hydroxy-5-methylbenzyl groups connected by a sulfide linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide typically involves the reaction of 3-tert-butyl-4-hydroxy-5-methylbenzyl chloride with sodium sulfide. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and purification systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfide linkage to a thiol group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to oxidative damage.
Industry: Employed as a stabilizer in the production of plastics and other materials to enhance their durability.
Mécanisme D'action
The antioxidant properties of Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The compound’s phenolic hydroxyl groups play a crucial role in this process. The sulfide linkage also contributes to its stability and effectiveness as an antioxidant.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(3-tert-butyl-4-hydroxy-5-methylphenyl) sulfide
- Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) ether
- Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) disulfide
Uniqueness
Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide is unique due to its specific sulfide linkage, which imparts distinct chemical and physical properties. Compared to its ether and disulfide analogs, the sulfide linkage provides a balance between stability and reactivity, making it particularly effective as an antioxidant.
Propriétés
Numéro CAS |
4192-61-4 |
|---|---|
Formule moléculaire |
C24H34O2S |
Poids moléculaire |
386.6 g/mol |
Nom IUPAC |
2-tert-butyl-4-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylsulfanylmethyl]-6-methylphenol |
InChI |
InChI=1S/C24H34O2S/c1-15-9-17(11-19(21(15)25)23(3,4)5)13-27-14-18-10-16(2)22(26)20(12-18)24(6,7)8/h9-12,25-26H,13-14H2,1-8H3 |
Clé InChI |
BGWNOSDEHSHFFI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C(C)(C)C)CSCC2=CC(=C(C(=C2)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


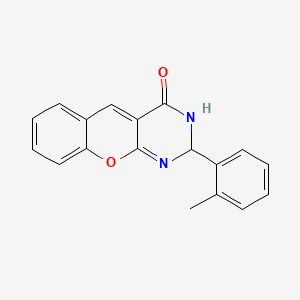
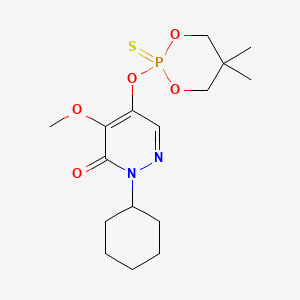
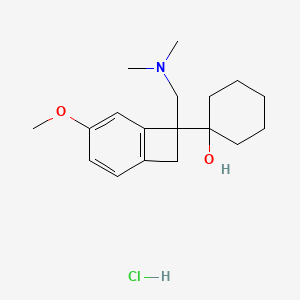
![ethyl 4,12-diethyl-3,5,11,13-tetraoxo-7,9-dioxa-4,8,12-triazatetracyclo[6.6.0.02,6.010,14]tetradecane-1-carboxylate](/img/structure/B12795382.png)
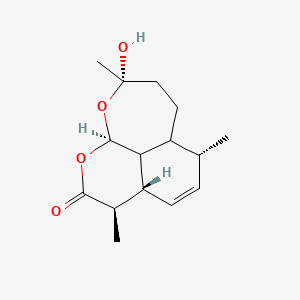
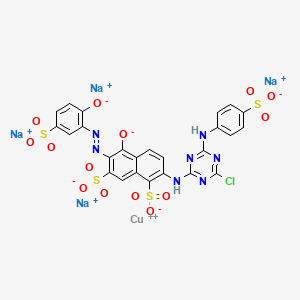
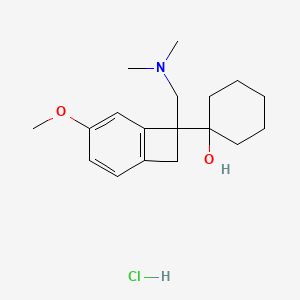
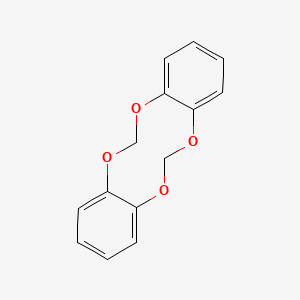
![9-methyl-2-prop-2-ynyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12795432.png)

